2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro-
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Overview
Description
2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- is a heterocyclic compound that features a benzodioxepin ring structure with an amino group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodioxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzodioxepin ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid: This compound has similar structural features but with carboxylic acid groups instead of a carbonitrile and amino group.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar heterocyclic structure but contains sulfur and nitrogen atoms in the ring.
Uniqueness
2H-1,5-Benzodioxepin-7-carbonitrile, 8-amino-3,4-dihydro- is unique due to the presence of both an amino group and a carbonitrile group on the benzodioxepin ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-amino-3,4-dihydro-2H-1,5-benzodioxepine-8-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-4-9-10(5-8(7)12)14-3-1-2-13-9/h4-5H,1-3,12H2 |
InChI Key |
DZMDOLNPHBHSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)C#N)N)OC1 |
Origin of Product |
United States |
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